Diphacinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in methyl cyanide, cyclohexane

SOL IN ETHER, GLACIAL ACETIC ACID

Soluble in acetic acid

For more Solubility (Complete) data for Diphacinone (6 total), please visit the HSDB record page.

Solubility in water: very poo

Synonyms

Canonical SMILES

Efficacy Studies:

- Researchers utilize diphacinone to assess its effectiveness in controlling rodent populations in various environments, such as agricultural fields or rangelands. Studies compare different application strategies (bait stations vs. broadcast application) and their impact on target rodent mortality rates [].

Secondary Exposure Risks:

- A significant area of research concerns the potential for secondary exposure of non-target wildlife that might prey on rodents that have consumed diphacinone bait. Studies investigate the amount of diphacinone residue remaining in the tissues of poisoned rodents and how this translates to risk for predators [].

Sublethal Effects:

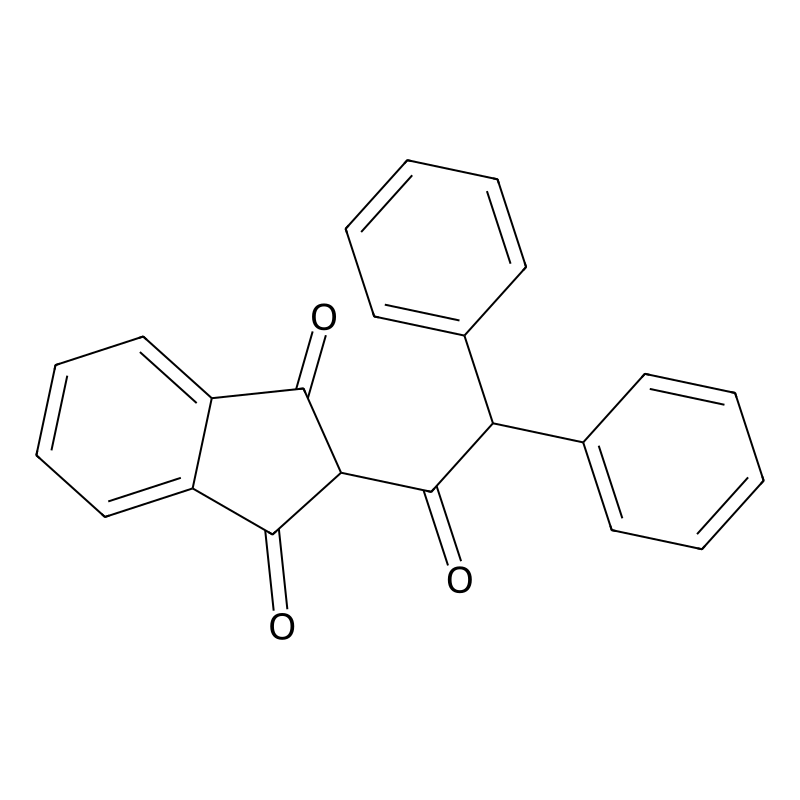

Diphacinone is a synthetic chemical compound classified as a first-generation anticoagulant rodenticide. Its chemical formula is C₂₃H₁₆O₃, and it is characterized by its pale yellow crystalline appearance. Diphacinone works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver, leading to internal bleeding and eventual death in rodents that consume it. This compound has been registered for use in the United States since 1962 and is primarily utilized for controlling rodent populations in various environments, including agricultural and urban settings .

Diphacinone acts as an anticoagulant by inhibiting vitamin K epoxide reductase, an enzyme essential for the production of active vitamin K in the body []. Vitamin K is critical for blood clotting. By depleting vitamin K, diphacinone disrupts the clotting cascade, leading to internal bleeding and death in rodents that ingest it [].

Diphacinone is toxic to humans and animals if ingested. Symptoms of poisoning include lethargy, weakness, difficulty breathing, and internal bleeding []. There is no specific antidote for diphacinone poisoning. Treatment involves supportive care and administration of vitamin K to restore clotting function [].

As a ketone, diphacinone exhibits weak acid properties and can form water-soluble alkali metal salts. It reacts with strong acids and bases, producing heat and potentially flammable gases such as hydrogen. Diphacinone is also reactive with reducing agents, which can lead to violent reactions. For instance, it can react with aldehydes and strong oxidizers, resulting in hazardous conditions .

Diphacinone's biological activity centers on its anticoagulant properties. By disrupting the synthesis of vitamin K-dependent clotting factors, it leads to a significant decrease in blood coagulation capability. This results in symptoms such as hemorrhage, bruising, and internal bleeding within a few days of ingestion. The acute toxicity of diphacinone is significant, with a probable oral lethal dose for humans estimated between 5-50 mg/kg . Long-term exposure may affect liver and kidney function, as well as impact white blood cell counts .

Diphacinone can be synthesized through multiple methods, typically involving the reaction of 1,3-indandione with various phenylacetyl derivatives. One common synthetic route involves the condensation of 1,3-indandione with benzyl chloride followed by cyclization and subsequent reactions to introduce the necessary functional groups. The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .

Diphacinone is primarily used as a rodenticide for controlling populations of rats, mice, and other rodents in agricultural and urban settings. It is available in various formulations including bait blocks, pellets, and tracking powders. The effectiveness of diphacinone typically requires multiple feedings over several days to achieve a lethal dose . Additionally, due to its anticoagulant properties, it has been studied for potential applications in managing certain medical conditions related to blood clotting .

Studies on diphacinone interactions primarily focus on its effects on blood coagulation pathways. As an anticoagulant, it competes with vitamin K for binding sites in the liver, leading to decreased synthesis of prothrombin and other clotting factors. This mechanism has been extensively studied to understand its efficacy and safety profile in both rodent control and potential therapeutic uses . Furthermore, research indicates that diphacinone may interact with other medications affecting coagulation, necessitating caution when used alongside other anticoagulants or antiplatelet drugs .

Diphacinone belongs to a class of compounds known as anticoagulants. Here are some similar compounds along with a brief comparison:

| Compound Name | Type | Unique Features |

|---|---|---|

| Warfarin | Second-generation anticoagulant | More widely used; requires monitoring due to variable patient responses |

| Brodifacoum | Second-generation anticoagulant | Longer half-life; more potent than first-generation compounds |

| Diphenadione | Second-generation anticoagulant | Longer active half-life than warfarin; used similarly but more toxic |

| Chlorophacinone | First-generation anticoagulant | Similar mechanism but different chemical structure; less commonly used |

Diphacinone's uniqueness lies in its classification as a first-generation anticoagulant that typically requires multiple feedings for efficacy compared to second-generation compounds which tend to be more potent and have longer half-lives. Additionally, while all these compounds share anticoagulant properties, their specific applications and safety profiles vary significantly based on their chemical structures and mechanisms of action .

Purity

Physical Description

Odorless, pale yellow powder formulated as meal, pellet, wax block, and liquid bait; [EXTOXNET]

YELLOW-TO-WHITE CRYSTALS.

Color/Form

Crystalline powder

White powder at room temperature

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.3 g/cm³

LogP

log Kow = 4.27

4.3

Odor

Decomposition

Diphacinone is rapidly decomposed in water by sunlight.

Decomposes at 338 °C (without boiling).

338 °C

Appearance

Melting Point

141-145 °C

147 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Therapeutic Uses

Use in humans as an anticoagulant drug has been apparently discontinued, possibly due to its structural similarity to another compound (phenindone). Phenindone was noted to pose risks of hepatitis with jaundice, damage to kidneys, severe skin irritation, and massive tissue swelling. The use history of diphacinone indicates that it produced no adverse health effects except occasional nausea and some hemorrhagic effects that persisted for 6 to 10 days. In other case reports, the anticoagulant effects are reported to persist for several weeks to months. /Former use/

Bromodiolone, brodifacoum, diphenadione, chlorophacinone, and pindone are long acting agents (prolongation of the PT(Prothrombin Time) may persist for weeks).

ATC Code

B01 - Antithrombotic agents

B01A - Antithrombotic agents

B01AA - Vitamin k antagonists

B01AA10 - Diphenadione

Mechanism of Action

Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin k reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin k regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin k stores are depleted and sufficient active coagulation factors are removed from circulation.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Vitamin-K-epoxide reductase [EC:1.17.4.4]

VKORC1 [HSA:79001] [KO:K05357]

Vapor Pressure

1.03X10-10 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: (negligible)

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

Coumarin and indandione deriv are 97% or more bound to plasma proteins. ... Uptake ... by erythrocytes is variable. Drugs are distributed to liver, lungs, spleen, and kidneys. /coumarin and indandione derivative/

Coumarin and indandione derivatives cross the placenta, and fetal plasma drug concentrations may be equal to maternal plasma concentrations. /Coumarin and indandione derivative/

In general, coumarin and indandione derivatives are excreted in bile as inactive metabolites, are reabsorbed, and excreted in urine. /Coumarin and indandione derivatives/

For more Absorption, Distribution and Excretion (Complete) data for Diphacinone (11 total), please visit the HSDB record page.

Metabolism Metabolites

(14)C labeled diphacinone (0.2-1.5 mg/kg) was administered orally to rats and mice. In addition to unchanged diphacinone, 4-hydroxylated metabolites were identified in feces and liver. Hydroxylation occurred on either or both of the indandione or phenyl rings. The positions of the hydroxy groups on the rings were not established.

Animal studies indicate that little metabolism takes place, and that diphacinone which is not eliminated may concentrate to varying degrees in the liver, kidneys, and lungs.

Long-acting compounds are metabolized by hepatic cytochrome P-450 isozymes (e.g., CYP3A4). /Long-Acting Rodenticides/

Wikipedia

Drug Warnings

The available studies also suggest that some individuals in any population may be much more succeptible to effects than others. These individuals may include those with poor nutritional status and/or Vitamin K deficiency, liver or kidney disorders, or infectious diseases.

Factors ... increasing risk of hemorrhage ... include vitamin k deficiency, scurvy, malnutrition or cachexia, hepatic dysfunction ... renal impairment ... fever or hyperthyroidism, infectious disease, carcinoma, collagen disease, congestive heart failure ... menstruation and menstrual disorders ... . /coumarin and indandione deriv/

Vitamin K antagonists should not be used during pregnancy, but ... heparin, LMWH (low-molecular-weight heparin), or fondaparinux can be used safely in this circumstances.

For more Drug Warnings (Complete) data for Diphacinone (9 total), please visit the HSDB record page.

Biological Half Life

Diphacinone has been use as a therapeutic agent because it has a relatively long duration of action. Its half-life in humans is 15 to 20 days. /Former Use/

Use Classification

Pharmaceuticals

Methods of Manufacturing

... By the condensation of dimethyl phthalate with diphenylacetone in an inert solvent in the presence of sodium methoxide.

General Manufacturing Information

The compound is not widely used except for rat control in the United States and, as the sodium salt, for rodent control in China.

... Diphacinone ... induced development of resistant population of Norway rat on farm in Western Scotland.

This is most toxic of anticoagulants in use at present /in rodent control/. While other chem in this class are usually used, in bait, at concn of 0.025%, diphacinone is effective in 0.005% concn.

For more General Manufacturing Information (Complete) data for Diphacinone (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

A novel analytical method has been developed for simultaneous determination of four indandione anticoagulant rodenticides (diphacinone, chlorophacinone, pindone and valone) in animal liver tissues by eluent generator reagent free ion chromatography coupled with electrospray ionization mass spectrometry (RFIC-ESI-MS). After the rodenticides were extracted from homogenized animal liver tissues with methanol-acetonitrile (10/90, v/v), the extracts were subjected to a solid-phase extraction (SPE) process using Oasis HLB cartridges. The IC separation was carried out on an IonPac AS11 analytical column (250 mm x 4.0 mm) using 10% methanol in a gradient of KOH solution at a constant flow rate of 1.0 mL/min. The objective compounds were ionized by negative ion pneumatically assisted electrospray and detected in the selected ion monitoring (SIM) mode. Warfarin was applied as an internal standard (IS) for the compensation of the losses in the course of sample processing and the sensitivity drift of the detector, linear calibration functions were calculated for all analytes. The relative average recoveries of the objective compounds spiked in animal liver tissues were between 83.4 and 104.9%. The limits of quantification (LOQs) were 0.2-1.0 ng/g for them. Within-day and day-to-day relative standard deviations (RSDs) were less than 10.4 and 13.3%, respectively. It was confirmed that this method could be used in a toxicological analysis. The coupling of IC to MS provided a new analytical tool to the analysts faced with the requirement of separating and analyzing indandione rodenticides in animal livers.

Diphacinone was extracted at the 0.005% level from grain or paraffin-coated baits with acetic acid. The filtered supernatant was chromatographed on a partisil pxs ods 10/25 liquid chromatography column with premixed and degassed acetic acid-tetrahydrofuran-water (14:2:9) and detected at 288 nm. Recovery averaged 96.6%. Response was linear from 0.001-0.04 mg/mL. Coefficient of variation of within-day replicates ranged from 1.1 to 2.5%.

Diphenadione was detected in foliage, and grain samples by GLC.

For more Analytic Laboratory Methods (Complete) data for Diphacinone (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

Increased responsiveness to oral anticoagulants occurs with other hypolipidemic drugs, such as d-thyroxine, and also with anabolic steroids. ... Drugs that decrease the response to oral anticoagulants: induction of hepatic microsomal enzymes by barbiturates increases the clearance of oral anticoagulants, which correlates with a decrease in the degree of hypoprothrombinemia. Glutethimide has similar effects. ... Rifampin markedly reduces both the concentrations of drug in the blood and the hypoprothrombinemia produced by oral anticoagulants. Diuretics either have no effect or decrease the response to oral anticoagulants. The latter effect may be due to concentration of clotting factors in plasma subsequent to diuresis, as reported for chlorthalidone and spironolactone. Cholestyramine reduces the hypoprothrombinemia and enhances the plasma clearance of oral anticoagulants by increasing the elimination of unchanged drug in the stool. ... Vitamin C in massive doses reduces the hypoprothrombinemic response of some patients on long-term therapy with oral anticoagulants. /oral anticoagulants/

Diphenadione decreased the binding of the sulfonylureas acetohexamide, chlorpropamide, and tolbutamide to human serum albumin in vitro.

The anticoagulant effect of phenindione in rats was influenced by the monoamine oxidase inhibitors phenylcyclopropylamine-hydrochloride, isocarboxazide, iproniazid, nialamide, 1-p-chlorobenzoyl-2-(alpha-methyl-beta-n-isopropylcarbamyl ethylisopropyl)hydrazine, and amitriptyline.

For more Interactions (Complete) data for Diphacinone (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable for 14 days (pH 6-9); hydrolyzed in <24 hr (pH 4). /Technical diphenadione/

Tomcat shelflife is 3 yr. Keep dry.

Stable in weakly acidic and weakly alkaline media at room temperature.

Dates

A Tier-I leaching risk assessment of three anticoagulant compounds in the forested areas of Hawai'i

Matteo D'Alessio, Tiejun Wang, Catherine E Swift, Mohana Sundaram Shanmungam, Chittaranjan RayPMID: 29499544 DOI: 10.1016/j.scitotenv.2018.02.257

Abstract

The anticoagulant rodenticides brodifacoum, chlorophacinone, and diphacinone have been proposed for broadcast application in some forested areas in Hawai'i to protect rare and endangered native bird species from introduced mice and rats. Groundwater resources in Hawai'i are prone to contamination due to the intrinsic aquifer vulnerability to leaching from the land surface. Because of the hydrogeologic complexity, Hawai'i uses a Tier-I leaching assessment tool, CLERS, to make registration decisions for new or existing chemicals. The CLERS tool uses soil and pesticide properties as well as water recharge through the soil profile in a GIS framework to estimate mass attenuation of the chemicals at a given depth and compares against this attenuation factor against those of a known leacher and a non-leacher. Disturbed soil samples were collected across the state of Hawai'i, including the islands of Hawai'i, Kaho'olawe, Kaua'i, Lana'i, Maui, Moloka'i, and O'ahu, with two sampling locations per island, except for Kaua'i which had three. As only limited information on chemical properties of these anticoagulants in soils is available, laboratory experiments were performed to determine the sorption capacity (K) and the degradation rate (T

) of brodifacoum, chlorophacinone, and diphacinone to construct a proper chemical database. Depending on the soil type, T

values ranged between 37 and 248days for diphacinone, between 39 and 1000days for chlorophacinone, and between 72 and 462days for brodifacoum. These data were used in the CLERS tool to estimate leaching risks for these chemicals primarily in forested areas of the state where the chemicals are likely to be applied. The results from the CLERS tool indicate low risks of leaching of these three compounds into aquifers in five out of six major Hawaiian Islands. Diphacinone showed medium risk of leaching in a few remote areas in Maui.

Ultrasensitive determination of diphacinone by flow injection chemiluminescence: application to quantification in biofluids and photodegradation monitoring in water samples

Xijuan Tan, Zhenghua Song, Donghua Chen, Airu LvPMID: 25632450 DOI: 10.5740/jaoacint.12-123

Abstract

An ultrasensitive, quick, and simple approach for the determination of pg levels of diphacinone (DPN) by flow injection chemiluminescence (CL) analysis is proposed for the first time. It is based on the quenching effect of DPN on the CL intensity from a luminol-bovine serum albumin (BSA) CL system, for which the CL intensity decrease was linearly proportional to the logarithm of DPN concentration in the range of 5.0 to 5000 pg/mL. The LOD for DPN determination was as low as 2.0 pg/mL (3α a), and the RSD values were less than 5.0%. One determination cycle that included sampling and washing could be performed in 0.5 min with a sample throughput of 120/h under the optimum experimental conditions. This proposed method was successfully applied to determining DPN in human gastric juice and serum samples with recoveries from 91.8 to 114.3%, and to continuous monitoring of the degradation of DPN in water samples exposed to sunlight during 43 h with a variation ratio of 99.99%. The possible interaction behavior of BSA-DPN is briefly discussed.Diagnostic Error of a Patient with Combined Inherited Factor VII and Factor X Deficiency due to Accidental Ingestion of a Diphacinone Rodenticide

Min Li, Yanhui Jin, Mingshan Wang, Yaosheng Xie, Hongxiang DingPMID: 28164683 DOI: 10.7754/Clin.Lab.2016.160503

Abstract

To explore the characteristics of laboratory examination and confirm the diagnosis of a patient with combined inherited FVII and FX deficiency after he ingested diphacinone rodenticide accidentally.The coagulant parameter screening tests and coagulation factor activities were tested many times in the patient due to accidental ingestion of a diphacinone rodenticide. After the patient was treated for more than one year, gene analysis of correlated coagulation factors was analyzed in the patient and other family members by DNA direct sequencing. 106 persons were selected as controls from routine health examinations.

After the patient was admitted to hospital, routine coagulation screening tests revealed the prolonged prothrombin time (PT) and activated partial thromboplastin time (APTT) and low levels of vitamin K-dependent coagulation factors (FII, FVII, FIX, FX) activity, which was 102.4 seconds, 88.5 seconds, 7%, 3%, 8%, and 2%, respectively. During more than one year of treatment, the value of PT and APTT still showed significantly prolonged activity and FVII and FX activity levels were about 5%. While FII and FIX activity levels were in the normal range after 12 weeks of treatment. Two homozygous mutations, g.11267C>T of F7 gene resulting in the substitution Arg277Cys and g.28139G>T of F10 gene leading to the substitution Val384Phe, were identified in the patient. The patient's parents and sister was heterozygous for Arg277Cys and Val384Phe mutations. FVII and FX antigen levels in the patient were 7% and 30%, respectively.

There were many similarities in the characteristics of laboratory examination between combined inherited FVII and FX deficiency and acquired vitamin K deficiency. The best way to identify them was gene analysis.

Determination of rodenticides and related metabolites in rabbit liver and biological matrices by liquid chromatography coupled to Orbitrap high resolution mass spectrometry

Marina López-García, Roberto Romero-González, Antonia Garrido FrenichPMID: 28160742 DOI: 10.1016/j.jpba.2017.01.043

Abstract

An analytical method based on ultra-high performance liquid chromatography (UHPLC) coupled to Orbitrap high resolution mass spectrometry was developed for the determination of rodenticides (bromadiolone, brodifacoum, difenacoum, chlorophacinone, diphacinone, coumachlor and warfarin) in liver matrix. Different extraction conditions were tested, obtaining the best results when the "dilute and shoot" method (acidified acetonitrile as extraction solvent) and a clean-up step with primary secondary amine (PSA) were used. The optimized method was validated, obtaining recoveries ranging from 60 to 120%. Repeatability and reproducibility were evaluated obtaining values lower than 20%, except for brodifacoum at 10μg/kg. Limits of quantification (LOQs) ranged from 0.1 to 0.5μg/kg, except for brodifacoum, which was 100μg/kg. Six liver samples were analyzed and diphacinone and chlorophacinone were detected in three samples at concentrations ranging from 4μg/kg to 13μg/kg. Moreover a retrospective screening of rodenticide metabolites in those samples and in animal forensic samples was developed based on Orbitrap capabilities. Brodifacoum was detected in three samples, and warfarin alcohol, which is a metabolite of warfarin, was also detected in one sample.Cluster of cases of massive hemorrhage associated with anticoagulant detection in race horses

Francisco R Carvallo, Robert Poppenga, Hailu Kinde, Santiago S Diab, Akinyi C Nyaoke, Ashley E Hill, Rick M Arthur, Francisco A UzalPMID: 25525145 DOI: 10.1177/1040638714559970

Abstract

Five horses originating from 4 different California race tracks were submitted to the California Animal Health and Food Safety Laboratory for necropsy and diagnostic workup. The 5 horses had a history of sudden collapse and death during exercise. In all of them, massive hemoperitoneum and hemorrhages in other cavities or organs were observed. The liver from these 5 animals and from 27 horses that had been euthanized due to catastrophic leg injuries (controls) were subjected to a rodenticide anticoagulant screen. Traces of brodifacoum, diphacinone, or bromadiolone were detected in the 5 horses with massive bleeding (5/5), and no traces of rodenticides were detected in control horses (0/27). Other frequent causes of massive hemorrhages in horses were ruled out in 4 of the cases; one of the horses had a pelvic fracture. Although only traces of anticoagulants were found in the livers of these horses and the role of these substances in the massive bleeding remains uncertain, it is speculated that exercise-related increases in blood pressure may have reduced the threshold for toxicity of these anticoagulants.Nontarget mortality of New Zealand lesser short-tailed bats (Mystacina tuberculata) caused by diphacinone

Gillian C Dennis, Brett D GartrellPMID: 25375946 DOI: 10.7589/2013-07-160

Abstract

Primary and secondary poisoning of nontarget wildlife with second-generation anticoagulant rodenticides has led to restrictions on their use and to increased use of first-generation anticoagulants, including diphacinone. Although first-generation anticoagulants are less potent and less persistent than second-generation compounds, their use is not without risks to nontarget species. We report the first known mortalities of threatened New Zealand lesser short-tailed bats (Mystacina tuberculata) caused by diphacinone intoxication. The mortalities occurred during a rodent control operation in Pureora Forest Park, New Zealand, during the 2008-09 Austral summer. We observed 115 lesser short-tailed bat deaths between 9 January and 6 February 2009, and it is likely that many deaths were undetected. At necropsy, adult bats showed gross and histologic hemorrhages consistent with coagulopathy, and diphacinone residues were confirmed in 10 of 12 liver samples tested. The cause of mortality of pups was diagnosed as a combination of the effects of diphacinone toxicity, exposure, and starvation. Diphacinone was also detected in two of 11 milk samples extracted from the stomachs of dead pups. Eight adults and 20 pups were moribund when found. Two adults and five pups survived to admission to a veterinary hospital. Three pups responded to treatment and were released at the roost site on 17 March 2009. The route of diphacinone ingestion by adult bats is uncertain. Direct consumption of toxic bait or consumption of poisoned arthropod prey could have occurred. We suggest that the omnivorous diet and terrestrial feeding habits of lesser short-tailed bats make them susceptible to poisoning with the bait matrix and the method of bait delivery used. We recommend the use of alternative vertebrate pesticides, bait matrices, and delivery methods in bat habitat.Effectiveness of rodenticides for managing invasive roof rats and native deer mice in orchards

Roger A Baldwin, Niamh Quinn, David H Davis, Richard M EngemanPMID: 24443051 DOI: 10.1007/s11356-014-2525-4